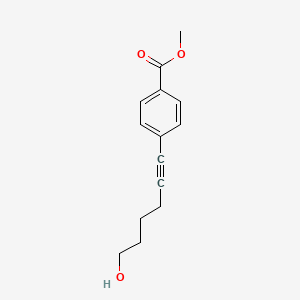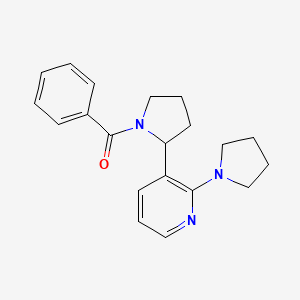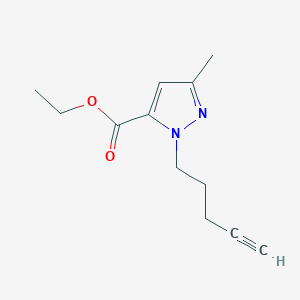
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound is a derivative of benzoic acid and contains a hydroxyhexynyl group attached to the benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 6-hydroxyhex-1-yne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the hexynyl group can be reduced to a double or single bond.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-oxohex-1-yn-1-yl)benzoate.
Reduction: Formation of Methyl 4-(6-hydroxyhex-1-en-1-yl)benzoate or Methyl 4-(6-hydroxyhexyl)benzoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.
Biology: As a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: As a potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate: Contains a shorter hydroxyalkynyl chain.
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Contains an even shorter hydroxyalkynyl chain
Uniqueness
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is unique due to its longer hydroxyalkynyl chain, which provides distinct chemical properties and reactivity. This uniqueness makes it suitable for specific applications where longer chain lengths are required for optimal performance .
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 4-(6-hydroxyhex-1-ynyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-9-7-12(8-10-13)6-4-2-3-5-11-15/h7-10,15H,2-3,5,11H2,1H3 |
Clave InChI |
YLAHUHXZVLMQJJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)




![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

